

# Fmoc-O-methyl-D-Serine: A Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: *Fmoc-O-methyl-D-Ser*

Cat. No.: *B567204*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Fmoc-O-methyl-D-Serine**, a specialized amino acid derivative crucial in peptide chemistry and drug discovery. This document details its physicochemical characteristics, outlines relevant experimental protocols, and provides visual representations of key chemical processes.

## Core Chemical Properties

**Fmoc-O-methyl-D-Serine**, a derivative of the non-proteinogenic D-serine, is distinguished by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methyl ether on the side-chain hydroxyl group. These modifications impart specific reactivity and stability, making it a valuable building block in synthetic chemistry.

## Physicochemical Data

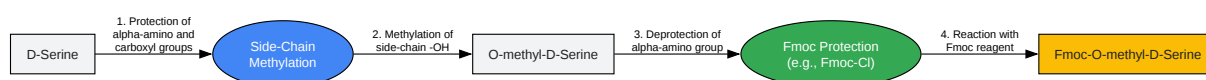
The following tables summarize the key quantitative data for **Fmoc-O-methyl-D-Serine** and its L-isomer for comparative purposes.

Property	Fmoc-O-methyl-D-Serine Value
CAS Number	874817-14-8[1][2][3]
Molecular Formula	C <sub>19</sub> H <sub>19</sub> NO <sub>5</sub> [1][2][4]
Molecular Weight	341.36 g/mol [4][5] (also reported as 341.3 g/mol [1][2] and 341.4 g/mol [3])
Appearance	Data not consistently available
Purity (Typical)	Data not consistently available
Optical Rotation	Data not consistently available
Boiling Point	579.4 ± 45.0 °C (predicted)[2]
Density	1.285 ± 0.06 g/cm <sup>3</sup> (predicted)[2]
Solubility	Soluble in DMSO (200 mg/mL)[2]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[6]

Property	Fmoc-O-methyl-L-Serine Value
CAS Number	159610-93-2[5]
Molecular Formula	C <sub>19</sub> H <sub>19</sub> NO <sub>5</sub> [5]
Molecular Weight	341.36 g/mol [5]
Appearance	White powder[5][7]
Purity (Typical)	≥ 99% (HPLC)[5][7]
Melting Point	140 - 150 °C[5] (also reported as 141-144 °C[7])
Optical Rotation	[α] <sub>20D</sub> = -9.5 ± 1° (c=2 in DMF)[5]
Boiling Point	567.9±50.0 °C (Predicted)[7]
Density	1.285±0.06 g/cm <sup>3</sup> (Predicted)[7]
Storage Conditions	Store at room temperature[5][7]

## Synthesis and Chemical Logic

The synthesis of Fmoc-protected amino acids is a fundamental process in peptide chemistry. The Fmoc group provides a base-labile protecting group for the amine, which is stable under the acidic conditions often used for side-chain deprotection, enabling orthogonal protection strategies.



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A generalized synthetic pathway for **Fmoc-O-methyl-D-Serine**.

## Experimental Protocols

While **Fmoc-O-methyl-D-Serine** is a specialized reagent, its use in peptide synthesis follows the general principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.

### Standard Fmoc-SPPS Cycle for Amino Acid Coupling

This protocol outlines the key steps for a single coupling cycle in manual SPPS.

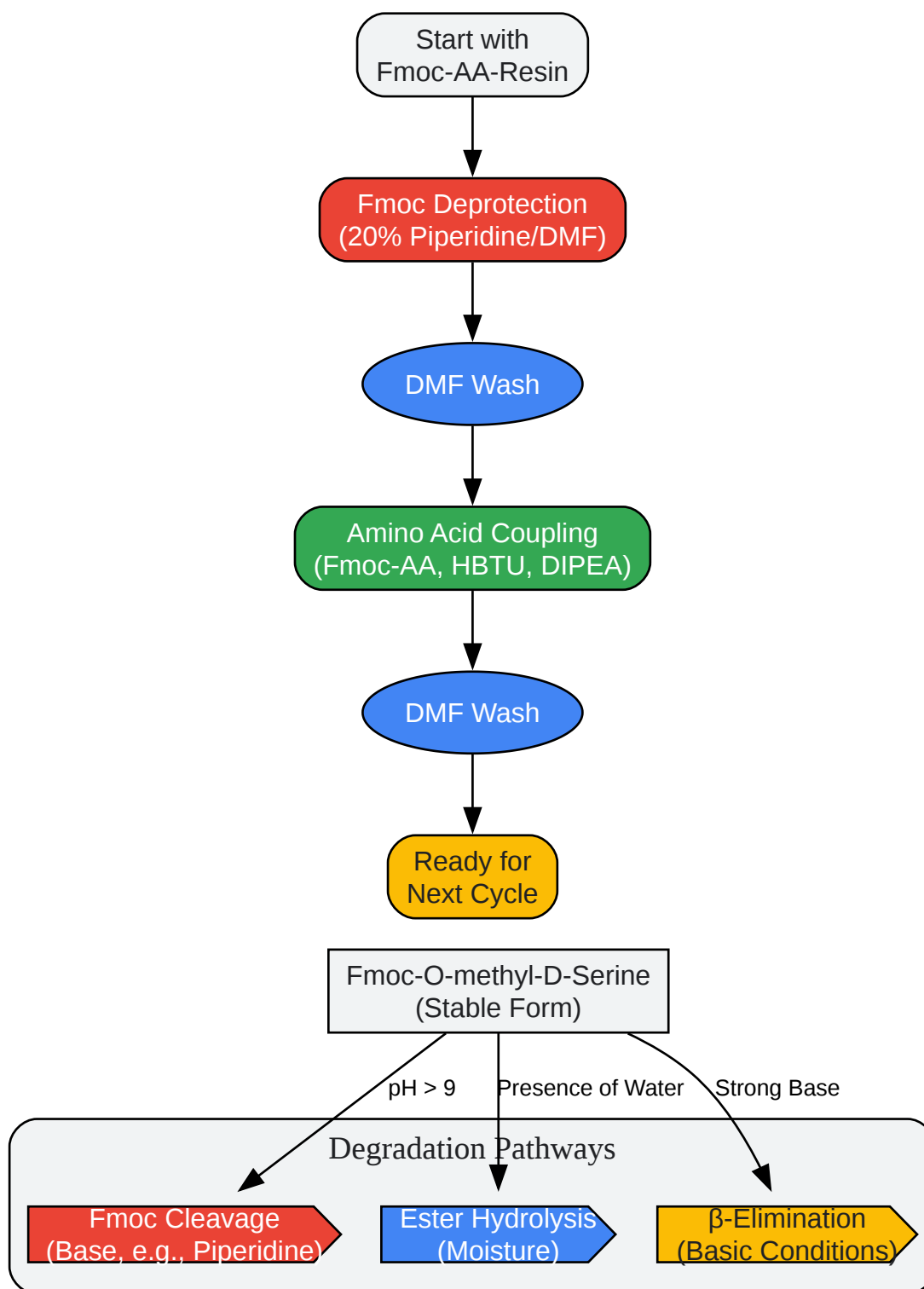
Materials:

- Fmoc-protected amino acid (e.g., **Fmoc-O-methyl-D-Serine**)
- Resin with a suitable linker (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF (v/v) for Fmoc deprotection
- Coupling reagents (e.g., HBTU, HOBt)

- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM)
- Reaction vessel with a sintered glass frit

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 5-10 minutes.
  - Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[\[2\]](#)
  - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[\[2\]](#)
- Amino Acid Activation and Coupling:
  - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.[\[8\]](#)
  - Add a base such as DIPEA (6-10 equivalents) to the solution to activate the amino acid.[\[2\]](#)
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 1-2 hours at room temperature.[\[2\]](#)
- Washing:
  - Drain the coupling solution.
  - Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents.[\[2\]](#)
- Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling.



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